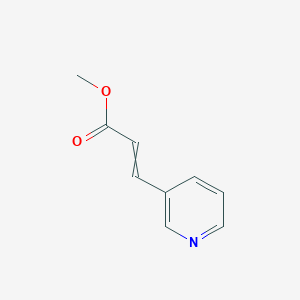

Methyl 3-(pyridin-3-yl)acrylate

Beschreibung

Eigenschaften

Molekularformel |

C9H9NO2 |

|---|---|

Molekulargewicht |

163.17 g/mol |

IUPAC-Name |

methyl 3-pyridin-3-ylprop-2-enoate |

InChI |

InChI=1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3 |

InChI-Schlüssel |

APCQGKVIYRVRKN-UHFFFAOYSA-N |

Kanonische SMILES |

COC(=O)C=CC1=CN=CC=C1 |

Herkunft des Produkts |

United States |

Authored by: Gemini, Senior Application Scientist

An In-depth Technical Guide to the Synthesis of Methyl 3-(pyridin-3-yl)acrylate

Publication Date: March 15, 2026

Abstract

Methyl 3-(pyridin-3-yl)acrylate is a valuable heterocyclic building block in organic synthesis, serving as a key precursor for a variety of pharmaceutical compounds and functional materials. Its synthesis is a critical step in the development of more complex molecular architectures. This technical guide provides an in-depth analysis and comparison of the principal synthetic methodologies for preparing Methyl 3-(pyridin-3-yl)acrylate. We will explore a two-step sequence involving Knoevenagel condensation followed by Fischer esterification, the direct and highly stereoselective Horner-Wadsworth-Emmons olefination, and the robust palladium-catalyzed Heck reaction. For each pathway, this guide details the underlying reaction mechanisms, provides field-proven experimental protocols, and discusses the relative advantages and disadvantages, thereby equipping researchers, scientists, and drug development professionals with the knowledge to select and execute the optimal synthetic strategy for their specific needs.

Introduction and Physicochemical Profile

The synthesis of α,β-unsaturated esters containing heteroaromatic rings is a cornerstone of modern medicinal chemistry and materials science. Methyl 3-(pyridin-3-yl)acrylate, specifically the (E)-isomer, is of particular interest due to the versatile reactivity of its Michael acceptor system and the unique electronic properties imparted by the pyridine moiety. This guide moves beyond a simple recitation of procedures to offer a causal explanation for experimental choices, grounded in established chemical principles.

Physicochemical Data

A summary of the key physicochemical properties for the target compound is provided below for easy reference.

| Property | Value | Source |

| Compound Name | Methyl (E)-3-(pyridin-3-yl)acrylate | |

| Synonyms | Methyl (2E)-3-(3-pyridinyl)-2-propenoate | |

| CAS Number | 81124-48-3 | [1] |

| Molecular Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.18 g/mol | |

| Physical Form | Colorless to yellow liquid, semi-solid, or solid | |

| Purity | Typically ≥96% | |

| Storage | Inert atmosphere, room temperature | [1] |

Synthetic Strategies: A Comparative Analysis

The selection of a synthetic route is a critical decision dictated by factors such as desired stereochemistry, scale, cost of starting materials, and ease of purification. This section provides a detailed examination of three primary, field-validated methodologies for the synthesis of Methyl 3-(pyridin-3-yl)acrylate.

Route 1: Knoevenagel Condensation and Subsequent Esterification

This classic two-step approach is reliable and utilizes readily available starting materials. The first step involves a carbon-carbon bond formation via a Knoevenagel condensation to produce the intermediate acrylic acid, which is then esterified.

Step 1: Knoevenagel Condensation

The synthesis of the intermediate, trans-3-(3-Pyridyl)acrylic acid, is achieved via the Doebner modification of the Knoevenagel condensation.[2][3] This reaction involves the condensation of 3-pyridinecarboxaldehyde with malonic acid, catalyzed by a weak base like piperidine in a pyridine solvent. The mechanism proceeds through the formation of a resonance-stabilized enolate from malonic acid, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde.[2] Subsequent dehydration and decarboxylation yield the desired α,β-unsaturated carboxylic acid.[2][3]

Sources

An In-depth Technical Guide to the Chemical Properties of Methyl 3-(pyridin-3-yl)acrylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

Methyl 3-(pyridin-3-yl)acrylate, a heteroaromatic acrylate ester, represents a pivotal scaffold in contemporary medicinal chemistry and materials science. Its unique electronic and structural features, arising from the conjugation of an electron-withdrawing pyridinyl group with an acrylate system, render it a versatile building block for the synthesis of a diverse array of complex molecules. The inherent reactivity of the activated alkene and the nucleophilic character of the pyridine nitrogen atom provide multiple avenues for chemical modification, making it an attractive starting material for the development of novel therapeutic agents and functional materials. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of Methyl 3-(pyridin-3-yl)acrylate, with a particular focus on its applications in drug discovery and development.

Core Chemical and Physical Properties

Methyl 3-(pyridin-3-yl)acrylate is typically a colorless to yellow liquid or a solid, depending on its purity and the ambient temperature.[1] Its fundamental properties are summarized in the table below.

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉NO₂ | [1] |

| Molecular Weight | 163.18 g/mol | [1] |

| CAS Number | 81124-48-3 | [1] |

| Physical Form | Colorless to Yellow Liquid or Solid | [1] |

| Purity | Typically ≥96% | [1] |

| Storage Temperature | Room temperature, under an inert atmosphere | [1] |

| InChI | 1S/C9H9NO2/c1-12-9(11)5-4-8-3-2-6-10-7-8/h2-7H,1H3/b5-4+ | |

| InChI Key | APCQGKVIYRVRKN-SNAWJCMRSA-N |

Synthesis of Methyl 3-(pyridin-3-yl)acrylate

The synthesis of Methyl 3-(pyridin-3-yl)acrylate can be efficiently achieved through several established synthetic methodologies. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical considerations. The trans-isomer, (E)-Methyl 3-(pyridin-3-yl)acrylate, is the thermodynamically more stable and commonly synthesized form.

Palladium-Catalyzed Heck Reaction

The Mizoroki-Heck reaction is a powerful and widely employed method for the synthesis of substituted alkenes.[2] This reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene in the presence of a base.[2] For the synthesis of (E)-Methyl 3-(pyridin-3-yl)acrylate, this typically involves the reaction of 3-bromopyridine with methyl acrylate. The use of a palladium catalyst, such as palladium(II) acetate, in conjunction with a phosphine ligand and a base like triethylamine, facilitates the formation of the carbon-carbon bond with high stereoselectivity for the trans-isomer.[3]

Conceptual Workflow for Heck Reaction Synthesis:

Figure 1. Conceptual workflow of the Heck reaction for the synthesis of (E)-Methyl 3-(pyridin-3-yl)acrylate.

Experimental Protocol: Heck Reaction

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 eq), methyl acrylate (1.5 eq), palladium(II) acetate (0.02 eq), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.04 eq).

-

Solvent and Base Addition: Add a suitable solvent, such as acetonitrile or DMF, to the flask, followed by the addition of a base, typically triethylamine (2.0 eq).

-

Reaction Execution: The reaction mixture is heated to reflux (typically 80-100 °C) and stirred under an inert atmosphere (e.g., nitrogen or argon) for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford pure (E)-Methyl 3-(pyridin-3-yl)acrylate.

Wittig Reaction

The Wittig reaction provides an alternative and highly versatile route to alkenes from aldehydes or ketones.[4] The synthesis of (E)-Methyl 3-(pyridin-3-yl)acrylate via the Wittig reaction involves the reaction of 3-pyridinecarboxaldehyde with a stabilized phosphorus ylide, methyl (triphenylphosphoranylidene)acetate.[4] Stabilized ylides, such as the one used here, generally favor the formation of the (E)-alkene.[5]

Conceptual Workflow for Wittig Reaction Synthesis:

Figure 2. Conceptual workflow of the Wittig reaction for the synthesis of (E)-Methyl 3-(pyridin-3-yl)acrylate.

Experimental Protocol: Wittig Reaction

-

Reaction Setup: In a round-bottom flask under an inert atmosphere, dissolve methyl (triphenylphosphoranylidene)acetate (1.1 eq) in an anhydrous solvent such as dichloromethane or tetrahydrofuran (THF).

-

Aldehyde Addition: Add a solution of 3-pyridinecarboxaldehyde (1.0 eq) in the same solvent to the ylide solution dropwise at room temperature.

-

Reaction Execution: The reaction mixture is stirred at room temperature for several hours to overnight. The reaction progress is monitored by TLC.

-

Work-up and Purification: After the reaction is complete, the solvent is removed in vacuo. The residue is then triturated with a non-polar solvent (e.g., diethyl ether or hexanes) to precipitate the triphenylphosphine oxide byproduct. The solid is removed by filtration, and the filtrate is concentrated. The crude product is then purified by column chromatography on silica gel to yield pure (E)-Methyl 3-(pyridin-3-yl)acrylate.

Spectroscopic Characterization

The structural elucidation of Methyl 3-(pyridin-3-yl)acrylate is confirmed through a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the protons of the pyridine ring, the vinyl group, and the methyl ester. The vinyl protons typically appear as doublets with a large coupling constant (J ≈ 16 Hz), confirming the trans-stereochemistry of the double bond. The protons of the pyridine ring will exhibit characteristic chemical shifts and coupling patterns depending on their position relative to the nitrogen atom. The methyl ester protons will appear as a singlet at approximately 3.8 ppm.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the two vinyl carbons, the carbons of the pyridine ring, and the methyl carbon of the ester.

A representative, though not specific, Certificate of Analysis (COA) may provide some of this spectral data, which should be consulted for specific batch information.[6]

Infrared (IR) Spectroscopy

The IR spectrum of Methyl 3-(pyridin-3-yl)acrylate will display characteristic absorption bands for the functional groups present. A strong absorption band around 1720-1730 cm⁻¹ is indicative of the C=O stretching of the α,β-unsaturated ester. The C=C stretching of the conjugated alkene typically appears around 1640 cm⁻¹. The C-O stretching of the ester will be observed in the region of 1200-1300 cm⁻¹. The aromatic C-H and C=C/C=N stretching vibrations of the pyridine ring will also be present.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) would be expected at m/z 163.18. Fragmentation patterns can provide further structural information.

Chemical Reactivity and Applications in Drug Discovery

The chemical reactivity of Methyl 3-(pyridin-3-yl)acrylate is dominated by the electrophilic nature of the β-carbon of the acrylate moiety and the nucleophilic character of the pyridine nitrogen. This dual reactivity makes it a valuable intermediate in the synthesis of more complex molecules with potential pharmacological activity.

Michael Addition

As a classic Michael acceptor, the β-carbon of the acrylate system is susceptible to nucleophilic attack.[7] A wide range of nucleophiles, including amines, thiols, and carbanions, can undergo conjugate addition to form various β-substituted propanoate derivatives.[8][9][10] This reaction is a cornerstone for introducing diverse functional groups and building molecular complexity.

Conceptual Representation of Michael Addition:

Figure 3. General scheme of a Michael addition reaction with (E)-Methyl 3-(pyridin-3-yl)acrylate.

The resulting β-amino acid derivatives are of particular interest in medicinal chemistry due to their presence in numerous biologically active compounds.

Cycloaddition Reactions

The electron-deficient alkene of Methyl 3-(pyridin-3-yl)acrylate can participate in cycloaddition reactions, such as Diels-Alder reactions, with suitable dienes to construct cyclic and polycyclic systems.

Modification of the Pyridine Ring

The pyridine nitrogen can be quaternized or oxidized to an N-oxide, which can alter the electronic properties of the molecule and serve as a handle for further functionalization.

Role in Drug Design and Development

The 3-pyridyl acrylate scaffold is a recognized pharmacophore in various therapeutic areas. The introduction of a methyl group can significantly modulate the physicochemical, pharmacodynamic, and pharmacokinetic properties of a drug candidate, a phenomenon sometimes referred to as the "magic methyl" effect.[11] While specific pharmacological data for Methyl 3-(pyridin-3-yl)acrylate is not extensively published, its derivatives are being investigated for various therapeutic applications. For instance, related pyridine-containing structures have been explored as potential anticancer and antimicrobial agents. The ability to readily synthesize a library of derivatives through reactions like the Michael addition makes this scaffold highly attractive for lead optimization in drug discovery programs.

Safety and Handling

Methyl 3-(pyridin-3-yl)acrylate is classified as a warning-level hazard. It may cause an allergic skin reaction and serious eye irritation. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

-

Hazard Statements (H-statements): H317 (May cause an allergic skin reaction), H319 (Causes serious eye irritation).

-

Precautionary Statements (P-statements): P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

Conclusion

Methyl 3-(pyridin-3-yl)acrylate is a versatile and valuable chemical entity with a rich landscape of synthetic and reactive possibilities. Its straightforward synthesis via robust methods like the Heck and Wittig reactions, coupled with its predictable reactivity, makes it an important tool for chemists in both academic and industrial settings. The insights provided in this technical guide are intended to empower researchers, scientists, and drug development professionals to effectively utilize the chemical properties of Methyl 3-(pyridin-3-yl)acrylate in their pursuit of novel scientific discoveries and the development of next-generation therapeutics.

References

-

Wikipedia. Heck reaction. [Link]

-

Organic Chemistry Portal. Heck Reaction. [Link]

-

Melville, J. (2014). The Wittig Reaction. UC Berkeley College of Chemistry. [Link]

-

Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]

- Magano, J. (2005). A Preparative Route to Methyl 3-(Heteroaryl)acrylates Using Heck Methodology. Organic Process Research & Development, 9(4), 449-453.

-

ACS Publications. A Cascade Reaction of Cinnamyl Azides with Acrylates Directly Generates Tetrahydro-Pyrrolo-Pyrazole Heterocycles. [Link]

-

University of Wisconsin-Madison. A Solvent Free Wittig Reaction. [Link]

- Brookhart, M., et al. (2010). Breaking the regioselectivity rule for acrylate insertion in the Mizoroki–Heck reaction. Proceedings of the National Academy of Sciences, 107(47), 20135-20140.

-

Organic Reactions. The Wittig Reaction. [Link]

-

Organic Chemistry Portal. Wittig Reaction. [Link]

- Martinez, A., et al. (2008).

-

MDPI. The Magic Methyl and Its Tricks in Drug Discovery and Development. [Link]

-

Taylor & Francis Online. Michael addition – Knowledge and References. [Link]

-

RSC Publishing. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts. [Link]

-

MDPI. Aza-Michael Additions of Benzylamine to Acrylates Promoted by Microwaves and Conventional Heating Using DBU as Catalyst via Solvent-Free Protocol. [Link]

-

Chemistry LibreTexts. Heck Reaction. [Link]

-

ResearchGate. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. [Link]

-

Juniper Publishers. Magic Methyl Effects in Drug Design. [Link]

-

MDPI. Chemical Profiles and Pharmacological Properties with in Silico Studies on Elatostema papillosum Wedd. [Link]

-

ResearchGate. Properties and Applications of Acrylates. [Link]

-

Wikipedia. Methyl acrylate. [Link]

-

MPG.PuRe. Oligo(ethylene glycol) methyl ether methacrylate based hydrogel with intrinsic antibacterial activity against Pseudomonas aerugi. [Link]

Sources

- 1. 81124-48-3 | Methyl (E)-3-(pyridin-3-yl)acrylate - Moldb [moldb.com]

- 2. Heck reaction - Wikipedia [en.wikipedia.org]

- 3. organic-chemistry.org [organic-chemistry.org]

- 4. ocf.berkeley.edu [ocf.berkeley.edu]

- 5. Wittig Reaction [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Investigation into thiol-(meth)acrylate Michael addition reactions using amine and phosphine catalysts - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. juniperpublishers.com [juniperpublishers.com]

Methyl 3-(pyridin-3-yl)acrylate (CAS 81124-48-3): Synthesis, Properties, and Applications in Medicinal Chemistry

Executive Summary

Methyl (E)-3-(pyridin-3-yl)acrylate (CAS: 81124-48-3) is a highly versatile α,β -unsaturated ester utilized extensively as a building block in organic synthesis and medicinal chemistry[1]. Bridging an electron-deficient pyridine ring with a reactive Michael acceptor, this compound serves as a critical intermediate in the assembly of complex pharmacophores. It is heavily featured in the development of targeted therapeutics, including inhibitors for NAMPT, LSD1, and viral replication machinery[2][3]. This technical guide provides an in-depth analysis of its physicochemical properties, validated synthetic pathways, and strategic applications in drug development.

Chemical Identity & Physicochemical Profiling

Understanding the baseline physicochemical properties of Methyl 3-(pyridin-3-yl)acrylate is essential for predicting its behavior in downstream reactions and chromatographic purifications. The table below summarizes its core profile[4]:

| Property | Value / Description |

| Chemical Name | Methyl (E)-3-(pyridin-3-yl)acrylate |

| CAS Number | 81124-48-3 |

| Molecular Formula | C₉H₉NO₂ |

| Molecular Weight | 163.17 g/mol |

| Appearance | Colorless to light yellow liquid, semi-solid, or solid |

| InChI Key | APCQGKVIYRVRKN-SNAWJCMRSA-N |

| Storage Conditions | Room temperature, stored under an inert atmosphere |

| Handling Safety | Warning (GHS07): H317 (Skin sensitization), H319 (Eye irritation) |

Mechanistic Pathways for Synthesis

The synthesis of Methyl 3-(pyridin-3-yl)acrylate is predominantly achieved via two robust carbon-carbon bond-forming strategies: the Palladium-catalyzed Heck cross-coupling and the Horner-Wadsworth-Emmons (HWE) olefination.

Palladium-Catalyzed Heck Cross-Coupling

The most scalable and atom-economical route involves the Heck reaction between 3-bromopyridine and methyl acrylate. This pathway relies on a Pd(0)/Pd(II) catalytic cycle. The high regioselectivity and stereoselectivity (yielding exclusively the E-isomer) are driven by the thermodynamic stability of the trans-alkene and the steric demands during the β -hydride elimination step.

Fig 1. Catalytic cycle of the Heck reaction for synthesizing Methyl 3-(pyridin-3-yl)acrylate.

Horner-Wadsworth-Emmons (HWE) Olefination

Alternatively, reacting pyridine-3-carboxaldehyde with trimethyl phosphonoacetate in the presence of a base (e.g., NaH or LiCl/DBU) yields the same product. The HWE reaction is highly reliable for strict stereocontrol, as the stabilization of the phosphonate carbanion inherently favors the E-alkene geometry.

Step-by-Step Experimental Protocol: Heck Synthesis (Self-Validating System)

This protocol details the Heck coupling approach, optimized for high yield and purity. Every step incorporates mechanistic rationale to ensure reproducibility and scientific integrity.

Materials:

-

3-Bromopyridine (1.0 eq)

-

Methyl acrylate (1.5 eq)

-

Palladium(II) acetate (0.05 eq)

-

Tri-o-tolylphosphine (0.1 eq)

-

Triethylamine (2.0 eq)

-

N,N-Dimethylformamide (DMF, anhydrous)

Step 1: Reaction Setup and Degassing

-

Action: Dissolve 3-bromopyridine and methyl acrylate in anhydrous DMF. Add Et₃N. Sparge the solution with Argon for 15 minutes.

-

Causality: Degassing is critical. Ambient oxygen rapidly oxidizes the active Pd(0) species into inactive peroxo complexes, terminating the catalytic cycle. Et₃N serves as both the base to neutralize the HBr byproduct and a mild reducing agent to generate the initial Pd(0) from Pd(II).

Step 2: Catalyst Addition and Heating

-

Action: Add Pd(OAc)₂ and P(o-tolyl)₃ under a positive Argon flow. Heat the mixture to 90°C for 12-16 hours.

-

Causality: P(o-tolyl)₃ is selected over standard triphenylphosphine because its steric bulk accelerates the rate-determining reductive elimination step, turning over the catalyst more efficiently and preventing catalyst aggregation (palladium black formation).

Step 3: Reaction Monitoring (Self-Validation)

-

Action: Monitor via TLC (Hexanes:EtOAc 1:1).

-

Validation: The product is highly UV-active (254 nm) due to the extended conjugation. The disappearance of the 3-bromopyridine spot and the emergence of a lower R_f fluorescent spot confirms conversion.

Step 4: Workup and Purification

-

Action: Cool to room temperature, dilute with EtOAc, and wash thoroughly with water (to remove DMF) and brine. Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography.

-

Validation: ¹H NMR (CDCl₃) will confirm the E-geometry via characteristic trans-alkene doublet signals at ~6.5 ppm and ~7.6 ppm with a large coupling constant ( J≈16 Hz).

Applications in Drug Development & Pharmacophore Engineering

The strategic value of Methyl 3-(pyridin-3-yl)acrylate lies in its dual functionality: the basic pyridine nitrogen (capable of hydrogen bonding or metal coordination) and the α,β -unsaturated ester (primed for conjugate additions and cycloadditions).

Synthesis of NAMPT Inhibitors

Nicotinamide phosphoribosyltransferase (NAMPT) is a target for oncology and inflammatory diseases[2]. Methyl 3-(pyridin-3-yl)acrylate undergoes cyclopropanation (e.g., via the Corey-Chaykovsky reaction) to form cyclopropyl amides, which are potent NAMPT inhibitors[2]. The cyclopropyl ring restricts conformational flexibility, locking the pyridine moiety in the optimal vector for binding the enzyme's active site.

Antiviral Agents and HIV Replication Inhibitors

Through conjugate Michael additions or subsequent cyclizations, this building block is integrated into Thieno[2,3-b]pyridine derivatives[3]. These complex heterocycles have been patented as potent inhibitors of HIV replication, where the pyridine core interacts with viral reverse transcriptase or integrase domains[3].

Lysine-Specific Demethylase 1 (LSD1) Inhibitors

Hydrogenation of the alkene yields 3-(pyridin-3-yl)propanoate, a flexible linker used in the synthesis of LSD1 inhibitors. These epigenetic modulators are critical in reversing aberrant gene silencing in various cancers.

Fig 2. Downstream pharmacophore engineering of Methyl 3-(pyridin-3-yl)acrylate in drug discovery.

References

- WIPO (PCT). "WO2014074715A1 - Cyclopropyl amide derivatives". Google Patents.

- WIPO (PCT). "WO2010130842A1 - Thieno [2, 3-b] pyridine derivatives as viral replication inhibitors". Google Patents.

Sources

- 1. guidechem.com [guidechem.com]

- 2. WO2014074715A1 - Cyclopropyl amide derivatives - Google Patents [patents.google.com]

- 3. WO2010130842A1 - Thieno [2, 3-b] pyridine derivatives as viral replication inhibitors - Google Patents [patents.google.com]

- 4. Methyl (E)-3-(pyridin-3-yl)acrylate | 81124-48-3 [sigmaaldrich.com]

"biological activity of Methyl 3-(pyridin-3-yl)acrylate"

An In-depth Technical Guide to the Biological Activity of Methyl 3-(pyridin-3-yl)acrylate

Foreword: Unveiling the Potential of a Hybrid Scaffold

To the dedicated researcher, scientist, and drug development professional, this guide serves as a comprehensive exploration into the biological landscape of Methyl 3-(pyridin-3-yl)acrylate. This molecule represents a fascinating convergence of two pharmacologically significant moieties: the pyridine ring, a cornerstone of numerous therapeutic agents, and the acrylate group, a reactive entity with a unique potential for covalent interactions. While direct, extensive research on this specific compound is in its nascent stages, this document synthesizes the existing knowledge from related chemical classes to provide a robust framework for its investigation. Our focus will be on postulating its biological activities based on established principles, detailing the experimental methodologies to validate these hypotheses, and elucidating the underlying mechanisms of action. This guide is designed not merely as a repository of facts, but as a strategic roadmap for discovery.

Molecular Profile and Synthesis

1.1. Chemical Identity

Methyl 3-(pyridin-3-yl)acrylate, with the CAS number 81124-48-3, is a small molecule possessing the linear formula C9H9NO2 and a molecular weight of 163.18 g/mol .[1][2] Its structure features a pyridine ring linked at the 3-position to an acrylic acid methyl ester. The molecule exists as a solid at room temperature.[1]

| Property | Value | Source |

| CAS Number | 81124-48-3 | [1][2] |

| Molecular Formula | C9H9NO2 | [1][2] |

| Molecular Weight | 163.18 g/mol | [1][2] |

| Physical Form | Solid | [1] |

| Purity | Typically >96% | [2] |

| Storage | Room temperature, inert atmosphere | [2] |

1.2. Synthesis Overview

The synthesis of Methyl 3-(pyridin-3-yl)acrylate and its derivatives can be achieved through various established organic chemistry reactions. A common approach involves the reaction of 3-aminopyridine with methyl acrylate.[3] While specific reaction conditions can be optimized, the general principle relies on the formation of the carbon-carbon bond between the pyridine ring and the acrylate moiety. The availability of diverse starting materials makes this a versatile synthetic route.[3]

Postulated Biological Activities and Mechanistic Insights

The biological potential of Methyl 3-(pyridin-3-yl)acrylate can be inferred from the activities of related pyridine and acrylate-containing compounds. The following sections explore these possibilities, providing a foundation for experimental investigation.

2.1. Anticancer and Cytotoxic Potential

The pyridine nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting potent anticancer activity.[4][5] Similarly, acrylate derivatives have been designed as anticancer agents, with some showing significant antiproliferative effects against cell lines such as breast carcinoma (MCF-7).[6]

Derivatives of Methyl 3-(pyridin-3-yl)acrylate have shown promise. For instance, related compounds have demonstrated cytotoxicity against melanoma cells, inducing both caspase-dependent and -independent apoptosis.[3] This dual mechanism of inducing programmed cell death suggests a robust anticancer effect that may overcome resistance to conventional therapies.[3] Furthermore, the induction of oxidative injury in melanoma cells by these compounds points to an additional mechanism of action.[3]

2.1.1. Proposed Mechanism of Action: Michael Addition and Covalent Inhibition

The α,β-unsaturated carbonyl group in the acrylate moiety of Methyl 3-(pyridin-3-yl)acrylate makes it a classical Michael acceptor.[7] This chemical feature is critical to its potential biological activity. It can readily react with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, via a Michael addition reaction.[7][8] This covalent modification can irreversibly inhibit the function of key enzymes or proteins involved in cancer cell proliferation and survival. This reactivity is a double-edged sword, as it can also lead to cytotoxicity, a property that can be harnessed for anticancer effects but also needs to be carefully evaluated for off-target toxicity.[9]

Diagram: Postulated Anticancer Mechanism

Caption: Postulated anticancer mechanism of Methyl 3-(pyridin-3-yl)acrylate.

2.2. Anti-inflammatory Activity

Chronic inflammation is a key driver of many diseases. The acrylate moiety has been identified as a pharmacophore in inhibitors of the NLRP3 inflammasome, a multiprotein complex that plays a critical role in the innate immune response and the production of pro-inflammatory cytokines like IL-1β.[10][11] Acrylate derivatives have been shown to irreversibly inhibit NLRP3 ATPase activity, leading to a reduction in IL-1β release and pyroptosis, a form of inflammatory cell death.[10] Given this precedent, Methyl 3-(pyridin-3-yl)acrylate is a candidate for investigation as an NLRP3 inflammasome inhibitor.

2.3. Antimicrobial and Antimalarial Potential

The pyridine ring is a common feature in many antimicrobial and antimalarial drugs.[4][12] Pyridine derivatives have been synthesized and shown to possess in vivo anti-malarial activity against Plasmodium berghei and in vitro activity against chloroquine-resistant Plasmodium falciparum.[12] The proposed mechanism for some of these compounds involves the inhibition of dihydrofolate reductase, an essential enzyme in folate metabolism for the parasite.[12] Therefore, it is plausible that Methyl 3-(pyridin-3-yl)acrylate could exhibit antimicrobial or antimalarial properties.

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of Methyl 3-(pyridin-3-yl)acrylate, a series of well-controlled in vitro assays are necessary. The following protocols are provided as a guide for researchers.

3.1. In Vitro Cytotoxicity Assessment: MTT Assay

This assay measures the metabolic activity of cells as an indicator of cell viability.

3.1.1. Principle

Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of living cells.

3.1.2. Protocol

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, or a panel of NCI-60 cell lines) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Compound Treatment: Prepare a stock solution of Methyl 3-(pyridin-3-yl)acrylate in DMSO. Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the cells and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Diagram: MTT Assay Workflow

Caption: Workflow for assessing cytotoxicity using the MTT assay.

3.2. Apoptosis Detection: TUNEL Assay

This assay detects DNA fragmentation, a hallmark of late-stage apoptosis.

3.2.1. Principle

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay enzymatically labels the free 3'-OH ends of fragmented DNA with fluorescently labeled dUTPs.

3.2.2. Protocol

-

Cell Culture and Treatment: Grow cells on glass coverslips and treat with Methyl 3-(pyridin-3-yl)acrylate at its IC50 concentration for 24-48 hours.

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde, followed by permeabilization with 0.1% Triton X-100 in sodium citrate.

-

TUNEL Staining: Incubate the cells with the TUNEL reaction mixture (containing TdT enzyme and fluorescently labeled dUTP) according to the manufacturer's instructions.

-

Counterstaining: Stain the cell nuclei with a DNA dye such as DAPI.

-

Microscopy: Mount the coverslips on microscope slides and visualize using a fluorescence microscope. Apoptotic cells will show bright nuclear fluorescence.

-

Quantification: Determine the percentage of TUNEL-positive cells.

3.3. NLRP3 Inflammasome Activation Assay

This assay measures the release of IL-1β from macrophages, a key downstream event of NLRP3 activation.

3.3.1. Protocol

-

Cell Priming: Culture THP-1 monocytes and differentiate them into macrophages using PMA (phorbol 12-myristate 13-acetate). Prime the macrophages with lipopolysaccharide (LPS) for 3-4 hours to induce the expression of pro-IL-1β and NLRP3.

-

Compound Pre-treatment: Pre-incubate the primed macrophages with various concentrations of Methyl 3-(pyridin-3-yl)acrylate for 1 hour.

-

NLRP3 Activation: Induce NLRP3 inflammasome activation by adding ATP or nigericin for 30-60 minutes.

-

Supernatant Collection: Collect the cell culture supernatants.

-

IL-1β Measurement: Quantify the concentration of IL-1β in the supernatants using an ELISA (Enzyme-Linked Immunosorbent Assay) kit according to the manufacturer's protocol.

-

Data Analysis: Compare the levels of IL-1β in the treated samples to the vehicle control to determine the inhibitory effect of the compound.

Data Interpretation and Future Directions

The results from these initial assays will provide a foundational understanding of the biological activity of Methyl 3-(pyridin-3-yl)acrylate.

| Assay | Possible Outcome | Interpretation and Next Steps |

| MTT Assay | Low IC50 value | Indicates potent cytotoxicity. Proceed with apoptosis assays and cell cycle analysis. Investigate the mechanism of cell death. |

| TUNEL Assay | Increased number of TUNEL-positive cells | Confirms apoptosis as a mechanism of cell death. Investigate the activation of caspases (e.g., caspase-3, -9) by western blotting. |

| NLRP3 Inflammasome Assay | Reduced IL-1β release | Suggests anti-inflammatory activity via NLRP3 inhibition. Perform follow-up studies to confirm direct inhibition of NLRP3 ATPase activity. |

Should initial findings be promising, further investigations could include:

-

Target Identification: Employ chemoproteomics approaches to identify the specific protein targets of Methyl 3-(pyridin-3-yl)acrylate.

-

In Vivo Studies: Evaluate the efficacy and toxicity of the compound in animal models of cancer or inflammatory diseases.

-

Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of Methyl 3-(pyridin-3-yl)acrylate to optimize its potency and selectivity.

Conclusion

Methyl 3-(pyridin-3-yl)acrylate stands at the intersection of known pharmacophores, presenting a compelling case for its investigation as a novel therapeutic agent. While the direct body of evidence is still developing, the principles of medicinal chemistry and the activities of related compounds provide a strong rationale for exploring its anticancer, anti-inflammatory, and antimicrobial potential. The experimental framework provided in this guide offers a clear path for elucidating its biological activities and mechanisms of action. Through rigorous and systematic investigation, the true therapeutic value of this intriguing molecule can be unveiled.

References

- ResearchGate. (n.d.).

- El-Sayed, I., El-Messery, S. M., & El-Gazzar, A. R. (2012). Synthesis and biological screening of some pyridine derivatives as anti-malarial agents. European Journal of Medicinal Chemistry, 49, 328-335.

- PrepChem.com. (n.d.).

- Sigma-Aldrich. (n.d.). Methyl (E)-3-(pyridin-3-yl)

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2022). Synthesis and Characterization with Computational Studies of Metal Complexes of Methyl 2-((4-cyanophenyl)(hydroxy) methyl)acrylate: A New Biologically Active Multi-Functional Adduct. Molecules, 27(20), 6898.

- Sigma-Aldrich. (n.d.). Methyl (E)-3-(pyridin-3-yl)

- Rüther, M., & Ritter, H. (2002). Synthesis and Characterization of New Acrylate and Methacrylate Monomers with Pendant Pyridine Groups. Macromolecular Chemistry and Physics, 203(5‐6), 884-890.

- Murakami, Y., Kawata, K., Seki, Y., Maeyama, T., & Sakagami, H. (2018). Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells.

- Wikipedia. (2023, December 1).

- Conti, V., et al. (2017). Development of an Acrylate Derivative Targeting the NLRP3 Inflammasome for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 60(9), 3846–3863.

- Abdel-Aziz, M., Abuo-Rahma, G. E. D. A., & Hassan, A. A. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. Medicinal Chemistry Research, 33(3), 476-491.

- Sigma-Aldrich. (n.d.). Methyl (E)-3-(pyridin-3-yl)

- Sigma-Aldrich. (n.d.). (E)-Methyl 3-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)

- Vibrant Pharma Inc. (n.d.). Methyl 3-(2-aminopyridin-3-yl)

- BLDpharm. (n.d.). 81124-48-3|Methyl (E)-3-(pyridin-3-yl)

- Sigma-Aldrich. (n.d.). Methyl (E)-3-(pyridin-3-yl)

- Hendradi, E., Rosita, N., & Rahmadhan, D. (2023). MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity. Frontiers in Chemistry, 11, 1118671.

- Hou, Y., & Li, Y. (2011). (E)-Methyl 3-(1H-indol-3-yl)acrylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 11), o2889.

- El-Sayed, W. A., Al-Salem, H. S., & Al-Swailem, A. M. (2018).

- El-Naggar, M., et al. (2023). Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents. RSC Advances, 13(34), 23908-23921.

- Wang, D., et al. (2021). Synthesis and Biological Activity of Acrylate Copolymers Containing 3-Oxo-N-allyl-1,2-benzisothiazole-3(2H)

- Frederick, C. B., & Reynolds, C. H. (1989). Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles. Toxicology Letters, 47(3), 241-247.

- Ernawati, T., & Khoirunni'mah, Z. (2015). Synthesis Methyl Nitrophenyl Acrylate and Cytotoxic Activity Test against P388 Leukemia Cells.

- Guo, W., et al. (2017).

-

Farshori, N. N., Al-Oqail, M. M., & Al-Sheddi, E. S. (2018). Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1][3][12]triazin-7-ones and Stable Free Radical Precursors. Molecules, 23(3), 591.

Sources

- 1. Methyl (E)-3-(pyridin-3-yl)acrylate | 81124-48-3 [sigmaaldrich.com]

- 2. Methyl (E)-3-(pyridin-3-yl)acrylate | 81124-48-3 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis and antiproliferative screening of newly synthesized acrylate derivatives as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Methyl acrylate - Wikipedia [en.wikipedia.org]

- 8. Modeling the reactivity of acrylic acid and acrylate anion with biological nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Cytotoxicity and Pro-/Anti-inflammatory Properties of Cinnamates, Acrylates and Methacrylates Against RAW264.7 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis and biological screening of some pyridine derivatives as anti-malarial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

Advanced Synthesis of Methyl 3-(Pyridin-3-yl)acrylate Derivatives: Strategic Methodologies and Protocols

Abstract / Executive Summary

Methyl 3-(pyridin-3-yl)acrylate is a highly versatile building block in medicinal chemistry, frequently utilized in the synthesis of nicotinamide phosphoribosyltransferase (NAMPT) inhibitors (such as CHS-828) and various antineoplastic agents[1]. The α,β-unsaturated ester moiety conjugated with a pyridine ring provides a robust scaffold for further derivatization, including cyclopropanation, reduction, and amidation[1]. This technical guide details the mechanistic rationale, optimized synthetic protocols, and downstream applications of this critical intermediate, ensuring high-yield and stereoselective outcomes.

Retrosynthetic Strategies & Mechanistic Rationale

The synthesis of methyl 3-(pyridin-3-yl)acrylate and its derivatives typically relies on two primary carbon-carbon bond-forming strategies: the Mizoroki-Heck cross-coupling and the Horner-Wadsworth-Emmons (HWE) olefination.

-

Pathway A: Mizoroki-Heck Cross-Coupling This pathway involves the palladium-catalyzed coupling of 3-bromopyridine with methyl acrylate[2]. The reaction is highly atom-economical. The use of bulky phosphine ligands, such as tri-o-tolylphosphine (P(o-tol)3), is often preferred over standard triphenylphosphine (PPh3) because the increased steric bulk accelerates the dissociation of the Pd(0) complex, thereby facilitating the rate-limiting oxidative addition of the electron-deficient 3-bromopyridine[3]. Recent advancements also employ supramolecular palladium catalysts to boost yields and lower required temperatures[2].

-

Pathway B: Horner-Wadsworth-Emmons (HWE) Olefination The HWE reaction utilizes pyridine-3-carboxaldehyde and methyl diethylphosphonoacetate. Unlike the standard Wittig reaction, the HWE modification employs phosphonate carbanions, which are more nucleophilic and overwhelmingly favor the formation of the thermodynamically stable (E)-alkene[4]. Employing mild conditions (e.g., Masamune-Roush conditions using LiCl and DBU) prevents the degradation of the sensitive pyridine aldehyde while ensuring >95% E-stereoselectivity.

Caption: Retrosynthetic pathways for Methyl 3-(pyridin-3-yl)acrylate via Heck and HWE reactions.

Experimental Methodologies (Self-Validating Protocols)

As a Senior Application Scientist, it is critical to implement protocols that are not only reproducible but inherently self-validating. The following procedures include in-process controls to ensure mechanistic fidelity.

Protocol 1: Palladium-Catalyzed Heck Coupling

Rationale: Triethylamine (Et3N) serves a dual purpose as both the base to neutralize the HBr byproduct and as a transient ligand to stabilize the Pd(0) species, preventing premature precipitation of palladium black[3].

-

Preparation : In an oven-dried Schlenk flask under an argon atmosphere, charge 3-bromopyridine (1.0 equiv, 10 mmol) and methyl acrylate (1.5 equiv, 15 mmol)[2].

-

Catalyst Loading : Add Palladium(II) acetate (Pd(OAc)2, 2 mol%) and tri-o-tolylphosphine (P(o-tol)3, 4 mol%). Causality check: The 1:2 Pd to ligand ratio ensures the formation of the active 14-electron Pd(0)L2 species without saturating the coordination sphere[3].

-

Solvent & Base : Introduce anhydrous DMF (20 mL) followed by Et3N (2.0 equiv, 20 mmol).

-

Reaction Execution : Heat the mixture to 100 °C for 12-16 hours. In-process control: Monitor via TLC or LC-MS; the disappearance of the 3-bromopyridine peak confirms the completion of the oxidative addition cycle.

-

Workup : Cool to room temperature, dilute with EtOAc, and wash sequentially with water and brine to remove DMF and Et3N salts. Dry over Na2SO4, concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the (E)-isomer.

Protocol 2: HWE Olefination (Masamune-Roush Conditions)

Rationale: The use of LiCl and DBU instead of strong bases like NaH allows the reaction to proceed at room temperature. The lithium cation coordinates with the phosphonate oxygen and the aldehyde carbonyl, templating the formation of the cyclic oxaphosphetane intermediate and driving high E-selectivity.

-

Preparation : Suspend anhydrous LiCl (1.2 equiv, 12 mmol) in dry acetonitrile (30 mL) under argon.

-

Phosphonate Addition : Add methyl diethylphosphonoacetate (1.1 equiv, 11 mmol) and stir for 10 minutes.

-

Base Addition : Introduce DBU (1.0 equiv, 10 mmol) dropwise at 0 °C. The solution will become homogeneous as the lithium enolate forms.

-

Aldehyde Addition : Slowly add pyridine-3-carboxaldehyde (1.0 equiv, 10 mmol). Causality check: Slow addition prevents localized heating and suppresses the Cannizzaro-type disproportionation of the aldehyde.

-

Reaction Execution : Stir at room temperature for 4 hours.

-

Workup : Quench with saturated aqueous NH4Cl, extract with DCM, dry over MgSO4, and concentrate. Purify via silica gel chromatography.

Quantitative Data & Optimization

The choice of synthetic route depends on the availability of starting materials and the required scale. Table 1 summarizes the comparative metrics of both pathways based on optimized laboratory conditions.

| Parameter | Mizoroki-Heck Coupling | HWE Olefination (Masamune-Roush) |

| Starting Material | 3-Bromopyridine | Pyridine-3-carboxaldehyde |

| Reagents | Methyl acrylate, Pd(OAc)2, P(o-tol)3 | Methyl diethylphosphonoacetate, LiCl |

| Base | Et3N or K2CO3 | DBU |

| Temperature | 100–130 °C[2] | 0 °C to Room Temperature |

| Typical Yield | 75–85%[3] | 85–95% |

| Stereoselectivity | >98% E-isomer | >95% E-isomer |

| Scalability | Excellent (Industrial standard) | Good (Requires careful exotherm control) |

| Key Byproducts | Triethylammonium bromide, Pd black | Diethyl phosphate salts |

Downstream Derivatization & Application

Methyl 3-(pyridin-3-yl)acrylate is rarely the final therapeutic agent; rather, it is a pivotal node in the synthesis of complex active pharmaceutical ingredients (APIs). For instance, in the development of NAMPT inhibitors, the α,β-unsaturated system is often reduced to the saturated propanoate, followed by saponification and amide coupling with complex amines[1]. Alternatively, the double bond can undergo Corey-Chaykovsky cyclopropanation to yield conformationally restricted cyclopropyl amide derivatives, which exhibit enhanced metabolic stability and potent anticancer activity[1].

Caption: Workflow for the derivatization of Methyl 3-(pyridin-3-yl)acrylate into NAMPT inhibitor precursors.

References

- WO2014074715A1 - Cyclopropyl amide derivatives Source: Google Patents URL

-

Synthetic strategy towards novel composite based on substituted pyrido[2,1-b][1,3,4]oxadiazine-dialdehyde chitosan conjugate Source: ProQuest URL:[Link]

-

Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst Source: Faraday Discussions (RSC Publishing) URL:[Link]

-

New applications of palladium in organic syntheses Source: IUPAC URL:[Link]

Sources

- 1. WO2014074715A1 - Cyclopropyl amide derivatives - Google Patents [patents.google.com]

- 2. Boosting the activity of Mizoroki–Heck cross-coupling reactions with a supramolecular palladium catalyst favouring remote Zn⋯pyridine interactions - Faraday Discussions (RSC Publishing) DOI:10.1039/D2FD00165A [pubs.rsc.org]

- 3. old.iupac.org [old.iupac.org]

- 4. Synthetic strategy towards novel composite based on substituted pyrido[2,1-<i>b</i>][1,3,4]oxadiazine-dialdehyde chitosan conjugate with antimicrobial and anticancer activities - ProQuest [proquest.com]

Stability Kinetics and Storage Methodologies for Methyl 3-(pyridin-3-yl)acrylate: A Technical Guide

Executive Summary

Methyl (E)-3-(pyridin-3-yl)acrylate (CAS: 81124-48-3)[1] is a highly versatile building block extensively utilized in medicinal chemistry, active pharmaceutical ingredient (API) synthesis, and advanced materials science. However, its molecular architecture—featuring an electron-deficient pyridine ring conjugated with an α,β -unsaturated methyl ester—creates a complex reactivity profile. This guide provides a comprehensive, causality-driven framework for understanding the kinetic vulnerabilities of this compound, establishing optimal storage conditions, and executing self-validating analytical protocols to ensure structural integrity over time.

Molecular Profile & Reactivity Dynamics

To effectively stabilize Methyl 3-(pyridin-3-yl)acrylate, one must first understand the thermodynamic and kinetic forces acting upon its functional groups. The molecule is not a static entity; it is a system in dynamic tension.

-

The Pyridine Ring (Basic & Nucleophilic): The nitrogen atom possesses a lone pair that is not involved in the aromatic π -system, giving it a pKa of approximately 5.2. This makes the molecule susceptible to N-oxidation and salt formation. Furthermore, the electron-withdrawing nature of the pyridine ring increases the electrophilicity of the adjacent acrylate system.

-

The Acrylate Moiety (Michael Acceptor): The conjugated double bond is highly activated. While commercial suppliers often suggest storing the compound at room temperature under an inert atmosphere[2], the acrylate moiety remains kinetically vulnerable to radical initiation and Michael additions. In polymer chemistry, this exact reactivity is exploited to synthesize metallo-supramolecular polymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization[3].

-

The Methyl Ester (Hydrolytic Target): Esters conjugated to heteroaromatic rings exhibit pronounced sensitivity to aqueous environments. Time-dependent nuclear magnetic resonance (NMR) studies on similar pyridine-acrylate systems have demonstrated rapid, spontaneous hydrolysis of the ester bond when exposed to ambient moisture[4].

Degradation Pathways & Mechanisms

Understanding the specific degradation pathways allows us to engineer storage solutions that directly neutralize environmental stressors.

Fig 1: Primary degradation pathways of Methyl 3-(pyridin-3-yl)acrylate under environmental stress.

Storage Conditions & Environmental Sensitivities

To arrest the degradation mechanisms outlined above, storage protocols must be strictly controlled. The following table synthesizes quantitative data and kinetic consequences to justify optimal storage parameters.

Table 1: Recommended Storage Parameters and Kinetic Impact

| Parameter | Optimal Condition | Sub-Optimal Condition | Kinetic Consequence of Sub-Optimal Storage |

| Temperature | 2°C to 8°C | > 25°C (Room Temp) | Increased thermal energy accelerates radical initiation, leading to spontaneous oligomerization of the acrylate double bond[3]. |

| Atmosphere | Argon (Inert) | Ambient Air / Nitrogen | Atmospheric moisture drives ester hydrolysis[4]; O2 promotes N-oxidation. Argon is heavier than air, forming a superior protective blanket over the solid compared to Nitrogen. |

| Light Exposure | Actinic/Amber Glass | Clear Glass | UV/Vis photons provide the precise activation energy required for π−π∗ transitions, driving the stable (E)-isomer into the sterically strained (Z)-isomer. |

| Container | PTFE-lined cap | Standard Rubber/PE | Standard plastics allow leaching of plasticizers and possess higher permeability to atmospheric moisture over long-term storage, compromising the ester. |

Stability Testing & Analytical Validation Protocol

As a Senior Application Scientist, I emphasize that testing protocols cannot merely be a list of steps; they must be self-validating systems . If degradation occurs, the analytical method must inherently prove why and how it occurred through orthogonal mass balance.

Step-by-Step Methodology: Orthogonal Stability Validation

Step 1: Sample Preparation & Forced Degradation (Stress Testing)

-

Action: Prepare a 1.0 mg/mL stock solution of the compound in anhydrous Acetonitrile. Aliquot into five vials: Control (4°C, dark), Acidic (0.1M HCl), Basic (0.1M NaOH), Oxidative (3% H2O2 ), and Photolytic (UV 254nm for 24h).

-

Causality: Forced degradation artificially accelerates the kinetic pathways shown in Fig 1. By mapping these profiles before long-term storage, we establish a baseline fingerprint for any future spontaneous degradation.

Step 2: Primary Quantification via HPLC-PDA

-

Action: Analyze samples using a C18 reverse-phase column. Use a mobile phase of Water (0.1% TFA) and Acetonitrile (0.1% TFA). Monitor at 254 nm using a Photodiode Array (PDA) detector.

-

Causality: The basic pyridine nitrogen will interact with residual silanols on the C18 stationary phase, causing severe peak tailing at neutral pH. The addition of Trifluoroacetic Acid (TFA) ensures complete protonation of the pyridine ring, yielding sharp, quantifiable peaks and reproducible retention times.

-

Self-Validation: Utilize the PDA to check peak purity. If the UV spectrum of the main peak shifts across its width, it proves co-elution of a degradation product (such as the Z-isomer), invalidating the purity score and triggering Step 3.

Step 3: Structural Confirmation via Quantitative NMR (qNMR)

-

Action: Dissolve 5 mg of the stressed sample in CDCl3 containing 0.01% Tetramethylsilane (TMS) as an internal standard. Acquire a standard 1H -NMR spectrum.

-

Causality: HPLC may struggle to baseline-resolve the (E) and (Z) isomers depending on the gradient. NMR provides absolute, physics-based structural validation. The trans (E) vinylic protons will exhibit a J-coupling constant of ~16 Hz, while the cis (Z) protons will show ~12 Hz.

-

Self-Validation (Mass Balance): To confirm hydrolytic degradation[4], integrate the methoxy protons (a sharp singlet at ~3.8 ppm) against the pyridine aromatic protons. A loss of the methoxy integration relative to the aromatic baseline explicitly proves ester cleavage independently of the alkene's integrity.

Conclusion

Methyl 3-(pyridin-3-yl)acrylate is a highly reactive, multi-functional intermediate. Its stability is not a passive state but an active equilibrium that must be maintained through rigorous environmental control. By storing the compound at 2–8°C under an Argon atmosphere in actinic glassware, and by employing orthogonal, self-validating analytical techniques (HPLC-PDA coupled with qNMR), researchers can effectively neutralize its kinetic vulnerabilities and ensure absolute reproducibility in downstream synthetic applications.

References

-

MDPI - Pharmaceutics. MRI Study of the Influence of Surface Coating Aging on the In Vivo Biodistribution of Iron Oxide Nanoparticles. (Demonstrates the hydrolytic instability of pyridine-acrylate ester bonds).[Link]

-

ACS Publications - Macromolecules. Macromolecules Vol. 51 No. 5. (Details the radical polymerization vulnerabilities of pyridine-acrylate monomers).[Link]

Sources

"Methyl 3-(pyridin-3-yl)acrylate solubility profile"

An In-depth Technical Guide to the Solubility Profile of Methyl 3-(pyridin-3-yl)acrylate

Introduction

Methyl 3-(pyridin-3-yl)acrylate is a heterocyclic compound incorporating both a pyridine ring and a methyl acrylate functional group. As a substituted pyridine, it serves as a valuable building block in the synthesis of more complex molecules within the pharmaceutical and materials science sectors. The physicochemical properties of such intermediates are paramount, with solubility being a critical determinant of their utility in synthetic reactions, formulation, and ultimately, their potential role in drug discovery. A compound's solubility profile dictates its absorption, distribution, metabolism, and excretion (ADME) properties, influencing bioavailability and therapeutic efficacy.[1]

Publicly available quantitative solubility data for methyl 3-(pyridin-3-yl)acrylate is scarce. Therefore, this technical guide serves not as a repository of existing data, but as a comprehensive framework for its systematic and accurate experimental determination. We will delve into the theoretical underpinnings of its solubility based on its molecular structure, provide detailed, field-proven protocols for its measurement, and outline robust analytical techniques for quantification. This document is intended for researchers, scientists, and drug development professionals who require a deep, practical understanding of how to generate and interpret a reliable solubility profile for this and structurally related compounds.

Part 1: Physicochemical Properties and Predicted Solubility Behavior

A foundational analysis of a molecule's structure provides critical insights into its likely solubility characteristics.

Table 1: Physicochemical Properties of Methyl 3-(pyridin-3-yl)acrylate

| Property | Value | Source(s) |

| Chemical Formula | C₉H₉NO₂ | |

| Molecular Weight | 163.18 g/mol | |

| CAS Number | 81124-48-3 | |

| Physical Form | Colorless to Yellow Liquid, Semi-Solid, or Solid | |

| Purity | Typically ≥96% |

Structural Analysis and Its Implications for Solubility

The solubility of methyl 3-(pyridin-3-yl)acrylate is governed by the interplay of its two primary functional regions: the basic pyridine ring and the polar methyl acrylate tail.

-

The Pyridine Moiety: The pH-Dependent Driver of Aqueous Solubility The pyridine ring is the dominant factor controlling solubility in aqueous media. Pyridine is a weak base with a pKa of approximately 5.2.[2][3] In aqueous solutions, the nitrogen atom can be protonated to form a pyridinium cation.[2] This conversion from a neutral molecule to a charged salt form dramatically increases its interaction with polar water molecules, thereby enhancing solubility.[4][5] Consequently, the aqueous solubility of methyl 3-(pyridin-3-yl)acrylate is expected to be highly pH-dependent. It will be significantly more soluble in acidic solutions (pH < 4) where the pyridinium form predominates, and its solubility will decrease markedly as the pH rises into the neutral and basic ranges.[2][6]

-

The Methyl Acrylate Moiety: Influence on Organic Solvent Solubility The methyl acrylate portion of the molecule contributes polarity through its ester group. While methyl acrylate itself is only slightly soluble in water (approx. 52 g/L), it is miscible with a wide range of organic solvents, including alcohols, ethers, and ketones.[7][8] This characteristic suggests that methyl 3-(pyridin-3-yl)acrylate will exhibit favorable solubility in various polar and some non-polar organic solvents, a crucial property for its use in organic synthesis and purification processes like chromatography.[9]

Predicted Solubility Profile:

-

Aqueous Media: Low intrinsic solubility in neutral water (pH 7), with a significant increase in solubility at pH values at least two units below the pyridine's pKa (i.e., pH < 3-4).[2]

-

Organic Solvents: Good solubility is anticipated in polar protic solvents (e.g., ethanol, methanol) and polar aprotic solvents (e.g., DMSO, acetonitrile).[7][10] Solubility in non-polar solvents like hydrocarbons (e.g., hexane, toluene) is expected to be lower.

Part 2: The Critical Distinction: Kinetic vs. Thermodynamic Solubility

In drug discovery and development, the term "solubility" is not monolithic. It is essential to distinguish between two key measurements that answer different questions at different stages of the research pipeline.[11]

-

Thermodynamic Solubility (Se) represents the true equilibrium concentration of a compound in a saturated solution at a specific temperature and pH, in the presence of its most stable solid-state form.[1][11] It is the gold-standard measurement, critical for late-stage preclinical development, as it reflects the maximum achievable concentration under stable conditions.[1] The shake-flask method is the most reliable technique for its determination.[12]

-

Kinetic Solubility (Sk) is the concentration at which a compound, rapidly dissolved from a high-concentration organic stock (typically DMSO), begins to precipitate when introduced into an aqueous medium.[11][13] This high-throughput assay is used in early discovery to quickly flag compounds with potential solubility issues.[1] However, it often overestimates the true thermodynamic solubility because the precipitate formed may be amorphous and more soluble than the stable crystalline form.[14][15]

The choice of assay is a strategic one. Kinetic assays are suitable for ranking large numbers of compounds early on, while thermodynamic assays provide the definitive data required for candidate selection and formulation development.

Caption: Conceptual difference between Kinetic and Thermodynamic solubility pathways.

Part 3: Protocol for Thermodynamic Solubility Determination

This protocol details the universally recognized shake-flask method for determining equilibrium solubility.[12]

Principle

An excess amount of the solid compound is agitated in a specific solvent system at a controlled temperature until equilibrium is reached. The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved compound is quantified.[16]

Detailed Step-by-Step Methodology

-

Preparation:

-

Accurately weigh approximately 2-5 mg of methyl 3-(pyridin-3-yl)acrylate into a suitable vessel (e.g., a 2 mL glass vial).

-

Add a precise volume (e.g., 1 mL) of the desired solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 M HCl, or an organic solvent). The amount of solid should be sufficient to ensure excess remains after saturation.

-

-

Equilibration:

-

Seal the vials securely to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker or rotator set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical. For compounds that may undergo polymorphic transitions, 72 hours may be necessary.[11]

-

-

Phase Separation (Critical Step):

-

Visually confirm the presence of undissolved solid in each vial. This is essential to validate that saturation was achieved.

-

Centrifuge the vials at high speed (e.g., >10,000 g for 15 minutes) to pellet the excess solid.

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. Crucially , avoid disturbing the solid pellet.

-

Filter the collected supernatant through a low-binding syringe filter (e.g., 0.22 µm PVDF) to remove any remaining particulates. The first few drops should be discarded to saturate any potential binding sites on the filter membrane.

-

-

Sample Preparation for Analysis:

-

Accurately dilute the filtered supernatant with a suitable solvent (typically the mobile phase used for analysis) to a concentration that falls within the linear range of the analytical calibration curve.

-

Caption: Workflow for Thermodynamic Solubility (Shake-Flask) Determination.

Part 4: Protocol for Kinetic Solubility Determination

This protocol describes a common high-throughput method for estimating solubility.

Principle

A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The solution is briefly incubated, and the concentration of the compound remaining in solution after any precipitation has occurred is measured.[17]

Detailed Step-by-Step Methodology

-

Stock Solution Preparation:

-

Prepare a high-concentration stock solution of methyl 3-(pyridin-3-yl)acrylate (e.g., 10 mM) in 100% DMSO.

-

-

Assay Execution (typically in a 96-well plate format):

-

Dispense the aqueous buffer (e.g., PBS, pH 7.4) into the wells of a microplate.

-

Add a small volume of the DMSO stock solution to the buffer (e.g., 2 µL of stock into 198 µL of buffer) to achieve the final desired concentration. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effects.

-

Seal the plate and shake for a short incubation period (e.g., 1-2 hours) at a controlled temperature.

-

-

Precipitate Removal:

-

Filter the plate using a multi-well filter plate (e.g., with a 0.45 µm filter) via centrifugation or vacuum to separate the soluble fraction from the precipitate.

-

-

Quantification:

-

Analyze the concentration of the compound in the clear filtrate, typically by HPLC-UV or UV-Vis spectroscopy.[14]

-

Part 5: Analytical Quantification by HPLC-UV

High-Performance Liquid Chromatography with UV detection is the preferred method for accurately and specifically quantifying the concentration of methyl 3-(pyridin-3-yl)acrylate in solubility samples.[18][19]

Principle

The method separates the analyte of interest from potential impurities or degradants based on its partitioning between a stationary phase (the column) and a mobile phase. The aromatic pyridine ring and conjugated system of the acrylate group allow for sensitive detection by UV absorbance.[18][20]

Suggested HPLC-UV Method

Table 2: Example HPLC Conditions for Analysis

| Parameter | Condition | Rationale |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Standard for retaining moderately polar organic compounds.[19] |

| Mobile Phase A | Water + 0.1% Formic Acid | Formic acid protonates the pyridine, preventing peak tailing by minimizing interactions with residual column silanols.[21] |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Acetonitrile is a common organic modifier for reversed-phase HPLC. |

| Elution | Gradient (e.g., 5% to 95% B over 10 min) | A gradient is recommended to ensure elution of the compound and any potential impurities with good peak shape. |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate.[19] |

| Column Temp. | 25°C | Ensures reproducible retention times.[19] |

| Injection Vol. | 10 µL | |

| Detection | UV Diode Array Detector (DAD) at λmax | The λmax (wavelength of maximum absorbance) should be determined by scanning a standard solution (likely ~260-280 nm).[18][22] |

Calibration and Quantification

-

Prepare Standards: Create a series of standard solutions of methyl 3-(pyridin-3-yl)acrylate of known concentrations in the mobile phase.

-

Generate Calibration Curve: Inject the standards into the HPLC system and record the peak area for each concentration.

-

Plot Data: Plot the peak area versus concentration. The resulting graph should be linear and pass through the origin (or close to it), confirming adherence to the Beer-Lambert law.[23]

-

Analyze Samples: Inject the diluted, filtered samples from the solubility experiments.

-

Calculate Concentration: Determine the concentration in the injected sample using the linear regression equation from the calibration curve. Remember to multiply this value by the dilution factor to calculate the final solubility in the original experiment.

Caption: General workflow for HPLC-based solubility quantification.

Conclusion

The solubility profile of methyl 3-(pyridin-3-yl)acrylate is a critical parameter that is fundamentally governed by its bifunctional chemical nature. Its aqueous solubility is expected to be strongly dependent on pH due to the basicity of the pyridine ring, while its acrylate moiety suggests broad solubility in common organic solvents. This guide provides the necessary theoretical background and detailed, robust experimental protocols for researchers to confidently and accurately determine both the thermodynamic and kinetic solubility of this compound. Adherence to these standardized methodologies, particularly the gold-standard shake-flask method coupled with precise HPLC-UV quantification, will ensure the generation of high-quality, reliable data essential for advancing research and development objectives in any scientific discipline.

References

-

LookChem. METHYL ACRYLATE. [Online] Available at: [Link]

-

Alsenz, J., & Kansy, M. (2012). Kinetic versus thermodynamic solubility temptations and risks. European Journal of Pharmaceutical Sciences. [Online] Available at: [Link]

-

IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2000). Pyridine. Some Industrial Chemicals. [Online] Available at: [Link]

-

JSciMed Central. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Online] Available at: [Link]

-

Blog. (2025). What is the solubility of Acrylic UV Monomer in different solvents?. [Online] Available at: [Link]

-

PubMed. (2012). Kinetic versus thermodynamic solubility temptations and risks. [Online] Available at: [Link]

-

HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Online] Available at: [Link]

-

ScienceDirect. Pyridine and Pyridine Derivatives. [Online] Available at: [Link]

-

ACS Publications. (1998). Determination of Aromatic Compounds in Water by Solid Phase Microextraction and Ultraviolet Absorption Spectroscopy. 1. Methodology. Analytical Chemistry. [Online] Available at: [Link]

-

Defense Technical Information Center. (1981). Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). [Online] Available at: [Link]

-

TIJER.org. (2022). STUDY OF ACRYLIC ACID AND ACRYLATES – INDIAN SCENARIO YEAR-2022. [Online] Available at: [Link]

-

Kirk-Othmer Encyclopedia of Chemical Technology. (2000). Pyridine and Pyridine Derivatives. [Online] Available at: [Link]

-

PubMed. (2024). Kinetic solubility: Experimental and machine-learning modeling perspectives. [Online] Available at: [Link]

-

Chegg. (2021). Select the pH value at which solubility of Pyridine is greatest. [Online] Available at: [Link]

-

Der Pharmacia Lettre. (2020). A Recent Advancement in Approaches used for Estimation of Drug Solubility: A Review. [Online] Available at: [Link]

-

NCBI Bookshelf - NIH. ANALYTICAL METHODS - Toxicological Profile for Pyridine. [Online] Available at: [Link]

-

Adakem Kimya Ltd. (2023). Methyl Acrylate (MA). [Online] Available at: [Link]

-

Asian Journal of Chemistry. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. [Online] Available at: [Link]

-

ResearchGate. (2021). Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Online] Available at: [Link]

-

BS Publications. UNIT 1 SOLUBILITY OF DRUGS. [Online] Available at: [Link]

-

ResearchGate. Experimental and Computational Methods Pertaining to Drug Solubility. [Online] Available at: [Link]

-

SlideShare. Solubility experimental methods. [Online] Available at: [Link]

-

Chemistry LibreTexts. (2019). The Effects of pH on Solubility. [Online] Available at: [Link]

-

Technology Networks. (2023). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Online] Available at: [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). A Comprehensive Review of UV-visible spectroscopy. [Online] Available at: [Link]

-

ACS Publications. (1968). Part 30-Acrylates. Industrial & Engineering Chemistry. [Online] Available at: [Link]

-

CDC - NIOSH. Methyl acrylate - NIOSH Pocket Guide to Chemical Hazards. [Online] Available at: [Link]

-

Wikipedia. Methyl acrylate. [Online] Available at: [Link]

-

University of Pretoria. CHAPTER 4 UV/VIS SPECTROSCOPY. [Online] Available at: [Link]

-

Loba Chemie. METHYL ACRYLATE | 96-33-3. [Online] Available at: [Link]

Sources

- 1. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. chemistry.mdma.ch [chemistry.mdma.ch]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. sarchemlabs.com [sarchemlabs.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. manavchem.com [manavchem.com]

- 8. tijer.org [tijer.org]

- 9. uychem.com [uychem.com]

- 10. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I) [jscimedcentral.com]

- 11. raytor.com [raytor.com]

- 12. researchgate.net [researchgate.net]

- 13. Kinetic solubility: Experimental and machine-learning modeling perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ovid.com [ovid.com]

- 15. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. bspublications.net [bspublications.net]

- 17. asianpubs.org [asianpubs.org]

- 18. apps.dtic.mil [apps.dtic.mil]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. repository.up.ac.za [repository.up.ac.za]

- 21. helixchrom.com [helixchrom.com]

- 22. technologynetworks.com [technologynetworks.com]

- 23. ijprajournal.com [ijprajournal.com]

"discovery of Methyl 3-(pyridin-3-yl)acrylate"

An In-depth Technical Guide to Methyl 3-(pyridin-3-yl)acrylate: Synthesis, Characterization, and Applications

Introduction

Methyl 3-(pyridin-3-yl)acrylate is a heterocyclic organic compound featuring a pyridine ring linked to a methyl acrylate functional group. As a derivative of both acrylic acid and pyridine, it represents a confluence of two critical structural motifs in modern chemistry. The acrylate moiety provides a reactive site for polymerization and various conjugate addition reactions, making it a valuable monomer in materials science.[1][2] Simultaneously, the pyridine nucleus is a ubiquitous scaffold in medicinal chemistry, known for its ability to engage in hydrogen bonding and other key biological interactions, and is present in numerous approved pharmaceuticals.[3]

This guide provides a comprehensive overview of Methyl 3-(pyridin-3-yl)acrylate, moving beyond a simple data sheet to explore the scientific rationale behind its synthesis, the methods for its structural confirmation, and its established and potential applications. It is intended for researchers and professionals in organic synthesis, drug discovery, and materials science who require a deep, actionable understanding of this versatile chemical building block.

Historical Context and Discovery

The formal "discovery" of a relatively simple molecule like Methyl 3-(pyridin-3-yl)acrylate is not typically marked by a singular, celebrated event. Instead, its emergence into the scientific landscape is the result of the broader development of foundational synthetic organic reactions throughout the 20th century. Its existence was made possible and inevitable by the advent of powerful carbon-carbon bond-forming reactions capable of coupling aromatic (or heteroaromatic) systems with alkenyl groups.

The key conceptual pillars leading to its synthesis include:

-

The Acrylates: The chemistry of acrylic acid and its esters, like methyl acrylate, was explored extensively in the early 20th century, particularly with the rise of polymer chemistry.[1] Their commercialization in the 1930s made them readily available and inexpensive starting materials.[1]

-

Pyridine Chemistry: The pyridine ring has been a cornerstone of heterocyclic chemistry for over a century, with its functionalization being a continuous area of research.

-

Cross-Coupling Reactions: The development of palladium-catalyzed reactions, such as the Heck reaction, and phosphorus-based olefination reactions, like the Wittig and Horner-Wadsworth-Emmons reactions, provided the essential tools to directly and efficiently link the pyridine and acrylate fragments.